molecular formula C8H11BrN2O2S B8818445 TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE CAS No. 1239464-76-6

TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE

Cat. No.: B8818445
CAS No.: 1239464-76-6
M. Wt: 279.16 g/mol
InChI Key: XMOWPLDHNOFHRX-UHFFFAOYSA-N
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Description

TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE is a chemical compound with the molecular formula C9H13BrN2O2S. It is commonly used in organic synthesis and various research applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE typically involves the reaction of 4-bromothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted thiazoles, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl carbamate

Uniqueness

TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1239464-76-6

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.16 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-5-yl)carbamate

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-5(9)10-4-14-6/h4H,1-3H3,(H,11,12)

InChI Key

XMOWPLDHNOFHRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CS1)Br

Origin of Product

United States

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